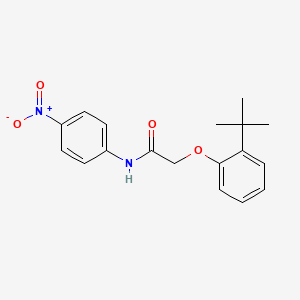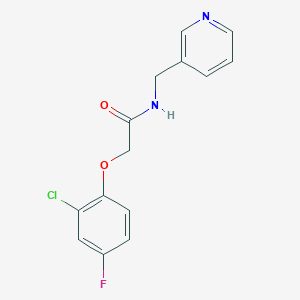
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential in enhancing nitrogen use efficiency in plants. This compound is a potent urease inhibitor that has been shown to reduce nitrogen losses in soil, leading to improved crop yields and reduced environmental pollution.
Mecanismo De Acción
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide works by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting urease activity, 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide reduces the rate of urea hydrolysis, leading to a slower release of ammonia and reduced nitrogen losses in soil.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have no significant impact on plant growth or development. However, it has been shown to improve nitrogen use efficiency in plants, leading to increased crop yields and reduced nitrogen losses in soil.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is a potent urease inhibitor that has been shown to be effective in reducing nitrogen losses in soil. Its advantages include its high potency and specificity for urease inhibition. However, its limitations include its high cost and potential for environmental persistence.
Direcciones Futuras
There are several future directions for the research on 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide. These include:
1. Investigating the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in improving nitrogen use efficiency in different plant species and under different environmental conditions.
2. Developing new formulations of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide that are more cost-effective and environmentally friendly.
3. Studying the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in reducing nitrogen losses in different types of soils.
4. Investigating the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in reducing greenhouse gas emissions from agriculture.
5. Studying the long-term effects of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide on soil health and microbial communities.
In conclusion, 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is a promising urease inhibitor that has the potential to improve nitrogen use efficiency in plants and reduce environmental pollution. Further research is needed to fully understand its potential and limitations and to develop new formulations that are more cost-effective and environmentally friendly.
Métodos De Síntesis
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide involves the reaction between 2-tert-butylphenol and 4-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization, yielding a white crystalline solid with a melting point of 187-190°C.
Aplicaciones Científicas De Investigación
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential in improving nitrogen use efficiency in plants. Nitrogen is a critical nutrient for plant growth and development, but its excessive use can lead to environmental pollution and negative impacts on human health. 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of urease, an enzyme that converts urea into ammonia, thus reducing nitrogen losses in soil.
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)15-6-4-5-7-16(15)24-12-17(21)19-13-8-10-14(11-9-13)20(22)23/h4-11H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOWHEKJUXSQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)
![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)
![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)